Cas no 2228600-90-4 (3-(azetidin-3-yl)methyl-5-methoxypyridine)

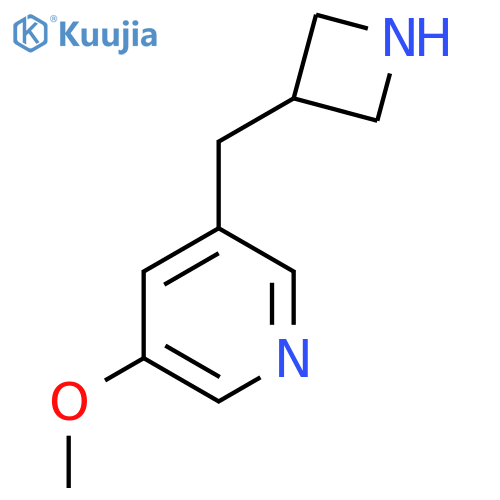

2228600-90-4 structure

商品名:3-(azetidin-3-yl)methyl-5-methoxypyridine

3-(azetidin-3-yl)methyl-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- EN300-1755659

- 2228600-90-4

- 3-[(azetidin-3-yl)methyl]-5-methoxypyridine

- 3-(azetidin-3-yl)methyl-5-methoxypyridine

-

- インチ: 1S/C10H14N2O/c1-13-10-3-8(4-12-7-10)2-9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3

- InChIKey: BQRAKRMOSJHVIQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=CC(=C1)CC1CNC1

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 34.2Ų

3-(azetidin-3-yl)methyl-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755659-0.05g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-0.25g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-0.5g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-10g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-2.5g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-0.1g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-1g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-5g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1755659-10.0g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1755659-1.0g |

3-[(azetidin-3-yl)methyl]-5-methoxypyridine |

2228600-90-4 | 1g |

$1500.0 | 2023-06-03 |

3-(azetidin-3-yl)methyl-5-methoxypyridine 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2228600-90-4 (3-(azetidin-3-yl)methyl-5-methoxypyridine) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量